p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde
Description
p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,4-dimethoxyphenyl group and an alpha-methyl group
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)14-8-9-15(18-2)16(10-14)19-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMQWMYHNAYUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate alpha-methylbenzaldehyde precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with alpha-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxyacetophenone.
Reduction: Formation of p-(3,4-dimethoxyphenyl)-alpha-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as p-(3,4-dimethoxyphenyl)-alpha-methylbenzyl chloride.
Scientific Research Applications
Chemistry: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, fragrances, and polymers .
Mechanism of Action
The mechanism of action of p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, used in the synthesis of various bioactive compounds.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, synthesized using similar methods.
Uniqueness: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is unique due to its specific substitution pattern and the presence of both methoxy groups and an alpha-methyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
